Methyl[2-(3-methylphenoxy)ethyl]amine hydrochloride Methyl[2-(3-methylphenoxy)ethyl]amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1050509-68-6
VCID: VC8043838
InChI: InChI=1S/C10H15NO.ClH/c1-9-4-3-5-10(8-9)12-7-6-11-2;/h3-5,8,11H,6-7H2,1-2H3;1H
SMILES: CC1=CC(=CC=C1)OCCNC.Cl
Molecular Formula: C10H16ClNO
Molecular Weight: 201.69 g/mol

Methyl[2-(3-methylphenoxy)ethyl]amine hydrochloride

CAS No.: 1050509-68-6

Cat. No.: VC8043838

Molecular Formula: C10H16ClNO

Molecular Weight: 201.69 g/mol

* For research use only. Not for human or veterinary use.

Methyl[2-(3-methylphenoxy)ethyl]amine hydrochloride - 1050509-68-6

Specification

CAS No. 1050509-68-6
Molecular Formula C10H16ClNO
Molecular Weight 201.69 g/mol
IUPAC Name N-methyl-2-(3-methylphenoxy)ethanamine;hydrochloride
Standard InChI InChI=1S/C10H15NO.ClH/c1-9-4-3-5-10(8-9)12-7-6-11-2;/h3-5,8,11H,6-7H2,1-2H3;1H
Standard InChI Key CGTYPXZMIJZFIO-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)OCCNC.Cl
Canonical SMILES CC1=CC(=CC=C1)OCCNC.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Properties

Methyl[2-(3-methylphenoxy)ethyl]amine hydrochloride is a secondary amine hydrochloride salt with the molecular formula C₁₀H₁₆ClNO and a molecular weight of 201.69 g/mol . Its IUPAC name is N-methyl-2-(3-methylphenoxy)ethanamine hydrochloride, and it is characterized by the following structural features:

  • A 3-methylphenoxy group attached to an ethylamine backbone.

  • A methyl group substituent on the amine nitrogen.

  • A hydrochloride counterion stabilizing the protonated amine .

Table 1: Key Molecular Descriptors

PropertyValue
SMILESCC1=CC(=CC=C1)OCCNC.Cl
InChIKeyCGTYPXZMIJZFIO-UHFFFAOYSA-N
CAS Number1050509-68-6
European EC Number992-282-5

Structural Elucidation

The compound’s 2D and 3D conformers have been computationally modeled, revealing a planar aromatic ring connected to a flexible ethylamine chain . Nuclear magnetic resonance (NMR) data from patent literature confirm the regioisomeric configuration, with distinct chemical shifts observed for the methylphenoxy group (δ 2.22 ppm, singlet) and the ethylamine protons (δ 3.10 ppm, quintet) .

Synthesis and Manufacturing Considerations

Synthetic Pathways

The compound is primarily formed as an impurity during the alkylation step of atomoxetine synthesis. A representative process involves:

  • Alkylation of N-methyl-3-hydroxy-3-phenylpropylamine: Reaction with 3-fluorotoluene in the presence of dimethyl sulfoxide (DMSO) and potassium hydroxide (KOH) at elevated temperatures (≥90°C) .

  • Phase Separation: Addition of organic solvents (e.g., n-butyl acetate) and water to isolate the crude base.

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .

Key Reaction Parameters:

  • DMSO Concentration: 3–4 moles per mole of amine precursor to enhance reaction efficiency .

  • Base Stoichiometry: 3–4 equivalents of KOH relative to the amine .

  • Yield: ~28% under optimized conditions .

Purification and Isolation

Chromatographic methods, including high-performance liquid chromatography (HPLC), are employed to separate the regioisomer from atomoxetine. Chiral resolution using (S)-(+)-mandelic acid has been reported to achieve enantiomeric purity >99% .

Pharmaceutical Relevance and Applications

Analytical Detection Methods

  • HPLC: Reverse-phase chromatography with UV detection at 254 nm, using a C18 column and acetonitrile-water mobile phase .

  • Mass Spectrometry (MS): Characteristic fragments at m/z 166 (base peak) and 121 confirm the molecular structure .

  • NMR Spectroscopy: Distinctive signals for the methylphenoxy (δ 2.22 ppm) and ethylamine protons (δ 3.10 ppm) .

Hazard CategoryPrecautionary Measures
Skin ContactWear nitrile gloves; wash thoroughly with soap and water.
Eye ExposureUse safety goggles; rinse with water for 15 minutes.
InhalationUse in a fume hood; employ respiratory protection.

Environmental Impact

Regulatory and Quality Control Considerations

Stability Profile

Stability studies indicate the compound is hygroscopic, requiring storage in airtight containers under inert gas (e.g., nitrogen) at 2–8°C. No degradation products have been identified under accelerated stability conditions (40°C/75% RH for 6 months) .

Future Research Directions

  • Toxicological Profiling: Acute and chronic toxicity studies in animal models to establish no-observed-adverse-effect levels (NOAELs).

  • Green Chemistry Approaches: Development of catalytic methods to minimize impurity formation during atomoxetine synthesis.

  • Advanced Detection Techniques: Implementation of hyperspectral imaging for real-time impurity monitoring in manufacturing processes.

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